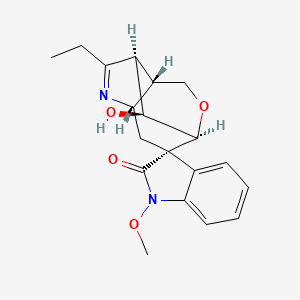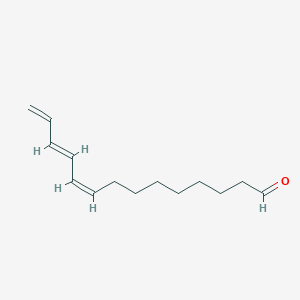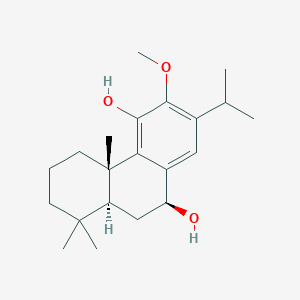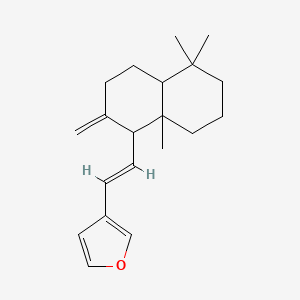
Chloropeptin I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloropeptin I is a heterodetic cyclic peptide consisting of N-acylated trytophan, 3,5-dichloro-4-hydroxyphenylglycine, 4-hydroxyphenylglycine, 3,5-dichloro-4-hydroxyphenylglycyl, tyrosine and 4-hydroxyphenylglycine residues joined in sequence and in which the side-chain of the central 4-hydroxyphenylglycine residue is attached to the side-chain of the tryptophan via a C3-C7 bond and to the side-chain of the tyrosine via an ether bond from C5. It is isolated from the culture broth of Streptomyces and has anti-HIV-1 activity. It has a role as a metabolite, an antimicrobial agent and an anti-HIV-1 agent. It is a peptide antibiotic, an organochlorine compound, a member of phenols, a heterodetic cyclic peptide, a cyclic ether and a member of indoles.
科学的研究の応用
Anti-HIV Properties Chloropeptin I has been identified as a potent inhibitor of gp120-CD4 binding, exhibiting significant anti-HIV activity. It is a peptide antibiotic comprising six aryl amino acid residues and an alpha-oxo aryl acid, some of which contain chlorine atoms. This composition contributes to its ability to hinder the interaction between gp120, a glycoprotein on the HIV surface, and the CD4 receptor on host cells, thus impeding the HIV infection process (Matsuzaki et al., 1997).
Physico-Chemical Properties Research into the physico-chemical properties of this compound has revealed it to be a chlorinated peptide. It was isolated from Streptomyces sp. as a pale yellow-brown powder. Studies have shown that this compound synergistically enhances the inhibition of HIV cytopathic effects when combined with other anti-HIV drugs, highlighting its potential as part of combination therapies (Tanaka et al., 1997).
Synthesis Studies The total synthesis of this compound, an anti-HIV agent, has been achieved through a convergent diastereo- and enantioselective process. Key features of this synthesis include the use of Ti-catalyzed cyanide addition and Cu-mediated biaryl ether formation, demonstrating the complexity and sophistication required in replicating this compound in a laboratory setting (Deng et al., 2003).
Fibrinolytic Enhancement this compound has been found to enhance plasminogen binding and fibrinolysis. Plasminogen, a precursor of the fibrinolytic enzyme plasmin, binds to blood and vascular cells or fibrin, where it is activated to exert its fibrinolytic activity. This property of this compound suggests potential applications in treating conditions related to blood coagulation and clot dissolution (Tachikawa et al., 1997).
HIV-1 Integrase Inhibition Selective hydrolysis of this compound maintains its inhibitory activity against HIV-1 integrase, an enzyme crucial for HIV replication. This highlights its potential as a target for developing new therapeutic agents against HIV (Singh et al., 1998).
特性
分子式 |
C61H45Cl6N7O15 |
|---|---|
分子量 |
1328.8 g/mol |
IUPAC名 |
(2R)-2-[[(18R,21R,24R,27R,30S)-21,27-bis(3,5-dichloro-4-hydroxyphenyl)-18-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-29-methyl-19,22,25,28-tetraoxo-2-oxa-14,20,23,26,29-pentazahexacyclo[30.2.2.13,7.05,24.08,13.012,16]heptatriaconta-1(34),3,5,7(37),8,10,12,15,32,35-decaene-30-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C61H45Cl6N7O15/c1-74-43(56(82)73-48(61(87)88)25-7-9-31(75)10-8-25)13-24-5-11-32(12-6-24)89-44-22-26-14-35(51(44)77)34-4-2-3-33-30(23-68-49(33)34)21-42(69-59(85)50(76)29-19-40(66)54(80)41(67)20-29)55(81)70-46(27-15-36(62)52(78)37(63)16-27)57(83)71-45(26)58(84)72-47(60(74)86)28-17-38(64)53(79)39(65)18-28/h2-12,14-20,22-23,42-43,45-48,68,75,77-80H,13,21H2,1H3,(H,69,85)(H,70,81)(H,71,83)(H,72,84)(H,73,82)(H,87,88)/t42-,43+,45-,46-,47-,48-/m1/s1 |
InChIキー |
FRRCHJPQSWYJSH-OZICGBTHSA-N |
異性体SMILES |
CN1[C@@H](CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC=CC6=C5NC=C6C[C@H](C(=O)N[C@@H](C(=O)N[C@H]4C(=O)N[C@@H](C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)C(=O)N[C@H](C1=CC=C(C=C1)O)C(=O)O |
正規SMILES |
CN1C(CC2=CC=C(C=C2)OC3=CC4=CC(=C3O)C5=CC=CC6=C5NC=C6CC(C(=O)NC(C(=O)NC4C(=O)NC(C1=O)C7=CC(=C(C(=C7)Cl)O)Cl)C8=CC(=C(C(=C8)Cl)O)Cl)NC(=O)C(=O)C9=CC(=C(C(=C9)Cl)O)Cl)C(=O)NC(C1=CC=C(C=C1)O)C(=O)O |
同義語 |
chloropeptin chloropeptin I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



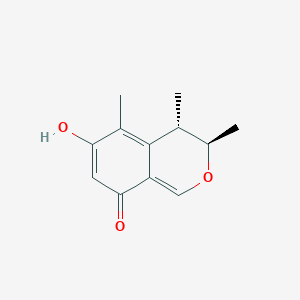




![2-[[6-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride](/img/structure/B1256078.png)
